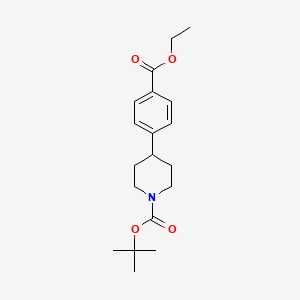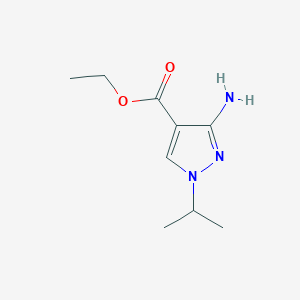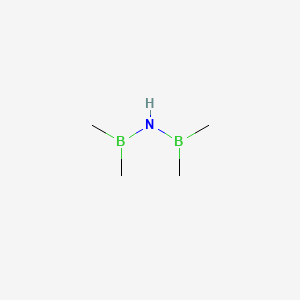
Bis(dimethylboryl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dimethylboryl)amine is an organoboron compound with the molecular formula C4H13B2N It is characterized by the presence of two dimethylboryl groups attached to a central nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethylboryl)amine typically involves the reaction of dimethylborane with ammonia or primary amines under controlled conditions. One common method is the reaction of dimethylborane with ammonia in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
2(CH3)2B−H+NH3→(CH3)2B−NH−B(CH3)2+H2
This reaction requires careful control of temperature and solvent to ensure the formation of the desired product without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dimethylboryl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.
Reduction: Reduction reactions can convert this compound to simpler boron-containing compounds.
Substitution: The dimethylboryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often require catalysts such as transition metals and specific reaction conditions like elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions include various boron-nitrogen compounds, such as boron amides and boron nitrides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(dimethylboryl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic and optical properties.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its role in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is utilized in the production of advanced materials, such as boron-doped semiconductors and high-performance ceramics.
Mecanismo De Acción
The mechanism of action of bis(dimethylboryl)amine involves its interaction with molecular targets through the formation of boron-nitrogen bonds. These interactions can influence various biochemical pathways and cellular processes. For example, in BNCT, this compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to nitrogen.
Trimethylborane: A boron compound with three methyl groups attached to boron.
Borazine: A boron-nitrogen compound with a cyclic structure.
Uniqueness
Bis(dimethylboryl)amine is unique due to its dual dimethylboryl groups, which confer distinct chemical reactivity and potential for diverse applications. Unlike simpler amines or boron compounds, this compound combines the properties of both boron and nitrogen, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
[(dimethylboranylamino)-methylboranyl]methane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13B2N/c1-5(2)7-6(3)4/h7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXWBZHPHDXXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)NB(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13B2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499577 |
Source


|
| Record name | N-(Dimethylboranyl)-1,1-dimethylboranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19163-14-5 |
Source


|
| Record name | N-(Dimethylboranyl)-1,1-dimethylboranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
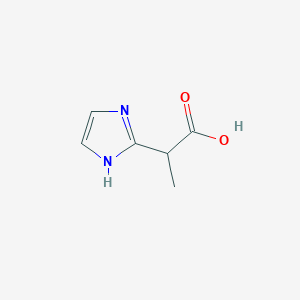
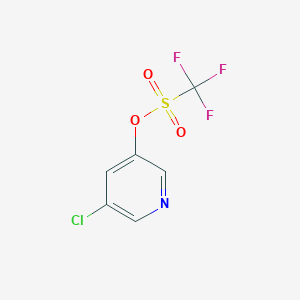
![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3395125.png)
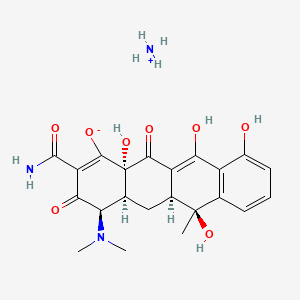
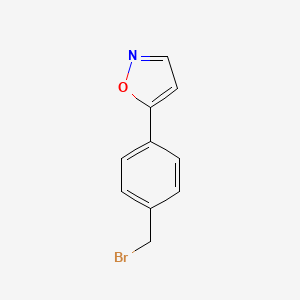
![4'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3395163.png)
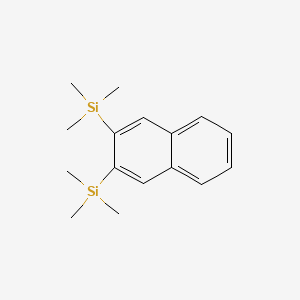
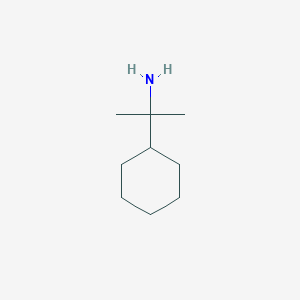
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B3395186.png)
![8-Ethylimidazo[1,2-a]pyridine](/img/structure/B3395190.png)
